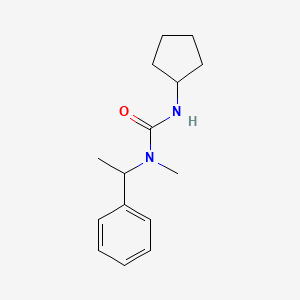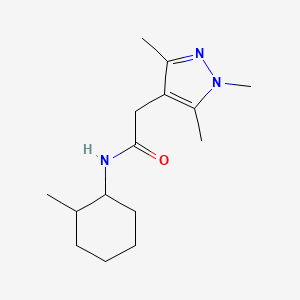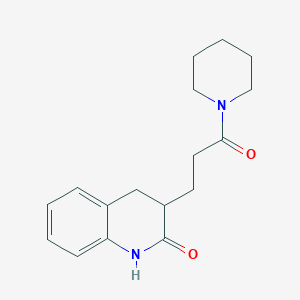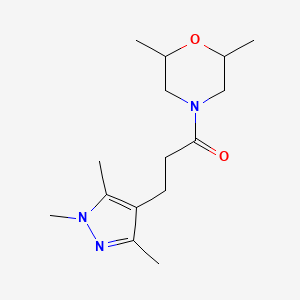![molecular formula C12H17N3O B7492172 N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7492172.png)
N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Wirkmechanismus
N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide works by inducing the production of cytokines, specifically tumor necrosis factor-alpha (TNF-α), in tumor cells. TNF-α is a protein that plays a role in the immune system's response to cancer cells. N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide also activates the vascular endothelial growth factor (VEGF) pathway, which is involved in the formation of new blood vessels that supply nutrients to tumors. This dual mechanism of action makes N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide has been shown to have a range of biochemical and physiological effects. It induces the production of cytokines, specifically TNF-α, in tumor cells, which leads to the destruction of cancer cells. N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide also activates the VEGF pathway, which promotes the formation of new blood vessels that supply nutrients to tumors. In addition, N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide has been shown to have anti-inflammatory effects and to stimulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied, and its mechanism of action is well understood. N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide has also been shown to have anti-tumor activity in various types of cancer. However, N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide also has limitations for lab experiments. It is a complex compound that requires expertise in organic chemistry to synthesize. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new formulations of N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide that have improved solubility and bioavailability. N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide has also been studied for its potential use in combination with other cancer treatments, and further research is needed to explore these potential combinations. Finally, more research is needed to fully understand the mechanism of action of N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide and its potential use in cancer treatment.
Synthesemethoden
N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide is synthesized through a multi-step process that involves the reaction of 3-cyanopyridine with dimethylamine and subsequent reactions with other reagents. The final product is purified through recrystallization and column chromatography. The synthesis of N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor activity in various types of cancer, including melanoma, lung cancer, and colon cancer. N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide works by inducing the production of cytokines, which are proteins that play a role in the immune system's response to cancer cells. N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-8-6-10(8)12(16)14-9-4-5-11(13-7-9)15(2)3/h4-5,7-8,10H,6H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRCOSXJBPNMDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CN=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7492098.png)
![1-[(3-Methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7492100.png)


![4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine](/img/structure/B7492120.png)
![2-Cyclopent-2-en-1-yl-1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B7492130.png)
![2-Methyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7492132.png)
![N-[1-(4-fluorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492139.png)
![2-[(3,5-Dimethylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7492146.png)
![[4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492152.png)

![[4-(1H-indol-3-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7492162.png)

